美利可皮辛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

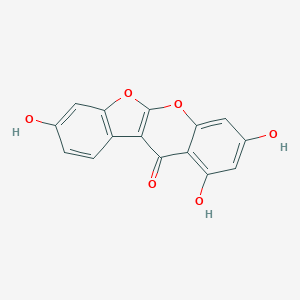

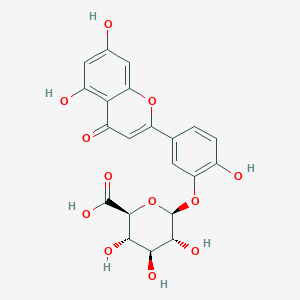

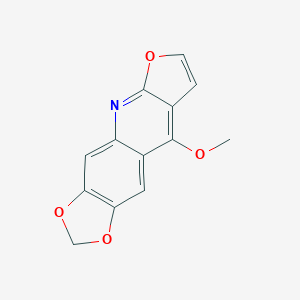

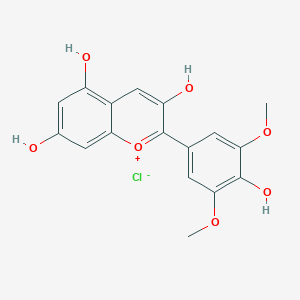

Melicopicine is a 9-acridone alkaloid . It is one of the three 9-acridone alkaloids, along with tecleanthine and 6-methoxy tecleanthine, that were isolated from the bark of Teclea trichocarpa . Melicopicine and tecleanthine exhibited mild antifeedant activity against the African armyworm, Spodoptera exempta .

Synthesis Analysis

Melicopicine (1,2,3,4-tetramethoxy-10-methylacridone) and melicopidine (1,4-dimethoxy-10-methyl-2,3-methylenedioxyacridone) react with bromine in methanol to yield compounds which have been formed by addition of two methoxyl groups to the substituted aromatic ring, and are isolated as salts of arylhypobromites .Molecular Structure Analysis

The molecular formula of Melicopicine is C18H19NO5 . The structure of melicopicine, 1,2,3,4-tetramethoxy-10-methylacridone, is deduced from data reported in earlier papers . The presence of the same 10-methylacridone skeleton in melicopidine and melicopine is established by conversion of the trimethoxyphenols obtained from them by fission of the methylenedioxy ring with methanolic potash to the respective dimethoxy-o- and p-quinones previously prepared from melicopicine .Chemical Reactions Analysis

Melicopicine and melicopidine react with bromine in methanol to yield compounds which have been formed by addition of two methoxyl groups to the substituted aromatic ring, and are isolated as salts of arylhypobromites . Normelicopicine and normelicopidine undergo similar reactions .Physical And Chemical Properties Analysis

The average mass of Melicopicine is 329.347 Da and the Monoisotopic mass is 329.126312 Da .科学研究应用

解热镇痛活性

从美利可月桂中分离出的美利可皮辛已证明具有有希望的生物活性。一项研究强调了它的解热和镇痛特性,证明了它作为治疗发烧和炎症的传统用途是合理的。从美利可月桂中分离出的化合物吴茱萸酮和莱普酮在各种检测中表现出中等的抗炎和镇痛活性。特别是,莱普酮表现出显着的解热活性,突出了该植物治疗发烧和相关症状的潜力 (Johnson 等人,2010)。

抗癌活性

美利可皮辛与其他吖啶类生物碱(如美利可品和美利可皮定)一起从汉氏花椒中分离出来,并在体外表现出细胞毒性和抗疟活性。这些化合物显示出作为抗癌剂的潜力,其中美利可皮定对前列腺癌细胞系和疟原虫恶性疟原虫特别有效。这为新型抗癌和抗疟药物的开发提供了有希望的途径 (Wang 等人,2014)。

神经保护和神经突生长

从美利可翅叶木中分离出的化合物,包括美利可皮辛,已显示出促进 PC12 细胞(神经生长和发育的模型)中神经突生长的潜力。这一发现对于针对阿尔茨海默症等神经退行性疾病的医疗治疗策略至关重要。美利可翅叶木中的生物活性物质,尤其是色满衍生物,显著促进了神经生长因子 (NGF) 介导的神经突生长,表明该植物作为神经保护和治疗神经退行性疾病的功能性食品的潜力 (Xu 等人,2016)。

属性

CAS 编号 |

517-73-7 |

|---|---|

产品名称 |

Melicopicine |

分子式 |

C18H19NO5 |

分子量 |

329.3 g/mol |

IUPAC 名称 |

1,2,3,4-tetramethoxy-10-methylacridin-9-one |

InChI |

InChI=1S/C18H19NO5/c1-19-11-9-7-6-8-10(11)14(20)12-13(19)16(22-3)18(24-5)17(23-4)15(12)21-2/h6-9H,1-5H3 |

InChI 键 |

URPVDDXMEZAEJY-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)OC |

规范 SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)OC |

其他 CAS 编号 |

517-73-7 |

同义词 |

1,2,3,4-Tetramethoxy-10-methylacridone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。